N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
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Overview
Description
N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chromenyl group, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a series of reactions starting from salicylaldehyde and an appropriate methoxy-substituted benzaldehyde.
Coupling Reaction: The chromenyl intermediate is then coupled with a phenoxyacetic acid derivative under basic conditions to form the phenoxyacetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohol derivatives.
Substitution: The phenoxyacetamide structure allows for nucleophilic substitution reactions, particularly at the acetamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its chromenyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is likely related to its ability to interact with specific molecular targets. The chromenyl group can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
- N-(2-hydroxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Uniqueness
N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is unique due to the presence of the 2-hydroxy-3-methoxypropyl group, which may enhance its solubility and bioavailability compared to similar compounds. The specific substitution pattern on the chromenyl group also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23NO7 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H23NO7/c1-27-12-16(24)11-23-21(25)13-29-17-5-3-14(4-6-17)19-10-15-9-18(28-2)7-8-20(15)30-22(19)26/h3-10,16,24H,11-13H2,1-2H3,(H,23,25) |
InChI Key |
KOPITLJFLFOILH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CNC(=O)COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O)O |
Origin of Product |
United States |
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